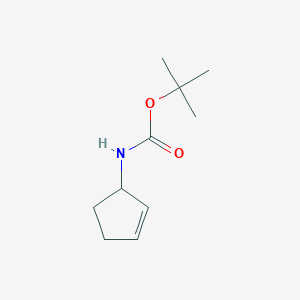

1-N-boc-amino-2-cyclopentene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-cyclopent-2-en-1-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-8-6-4-5-7-8/h4,6,8H,5,7H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZELDYOEBRPZKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to tert-Butyl cyclopent-2-en-1-ylcarbamate: A Key Chiral Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Cyclopentene Moiety

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is relentless. Central to this endeavor is the design and synthesis of complex molecular architectures, a process heavily reliant on the availability of versatile and stereochemically defined building blocks. tert-Butyl cyclopent-2-en-1-ylcarbamate, systematically known as 1-N-Boc-amino-2-cyclopentene, has emerged as a cornerstone chiral synthon, particularly in the development of antiviral drugs. Its unique structural features—a reactive cyclopentene ring, a strategically placed and protected amine functionality, and a chiral center—offer a powerful handle for the stereoselective synthesis of carbocyclic nucleoside analogues. This guide provides an in-depth exploration of the chemical structure, physicochemical properties, synthesis, and critical applications of this pivotal molecule, offering field-proven insights for its effective utilization in research and drug development.

Core Molecular Architecture and Physicochemical Profile

The fundamental structure of tert-butyl cyclopent-2-en-1-ylcarbamate integrates a five-membered unsaturated carbocycle with a tert-butoxycarbonyl (Boc) protected amine at the allylic position. This arrangement is not only a source of chirality but also imparts a unique reactivity profile, making it a prized intermediate in asymmetric synthesis.

Figure 1: Chemical structure of tert-butyl cyclopent-2-en-1-ylcarbamate.

The Boc protecting group is instrumental to its utility, offering robust stability under a wide range of reaction conditions while being readily cleavable under mild acidic conditions. This allows for the strategic unmasking of the amine for subsequent functionalization.

Table 1: Physicochemical Properties of tert-Butyl cyclopent-2-en-1-ylcarbamate

| Property | Value |

| IUPAC Name | tert-butyl cyclopent-2-en-1-ylcarbamate |

| Synonyms | This compound |

| Molecular Formula | C₁₀H₁₇NO₂ |

| Molecular Weight | 183.25 g/mol |

| CAS Number | 156731-34-9 (racemic), 171034-35-8 ((S)-enantiomer) |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point (predicted) | 268.9 ± 20.0 °C at 760 mmHg |

| Density (predicted) | 1.01 ± 0.1 g/cm³ |

| pKa (predicted) | 12.22 ± 0.20 |

| Solubility | Soluble in many organic solvents |

Strategic Synthesis: Accessing a High-Value Chiral Intermediate

The synthesis of tert-butyl cyclopent-2-en-1-ylcarbamate, particularly in its enantiomerically pure form, is a topic of significant interest. While several routes can be envisaged, a common and effective strategy involves the palladium-catalyzed amination of an activated cyclopentene precursor. This approach, a variation of the renowned Buchwald-Hartwig amination, allows for the direct formation of the C-N bond with good control over stereochemistry when chiral ligands are employed.

Figure 2: A representative synthetic workflow for tert-butyl cyclopent-2-en-1-ylcarbamate.

Experimental Protocol: Palladium-Catalyzed Synthesis of Racemic tert-Butyl cyclopent-2-en-1-ylcarbamate

This protocol is a representative example based on established palladium-catalyzed amination methodologies. Optimization of catalyst, ligand, base, and solvent may be required for specific applications.

Step 1: Synthesis of cyclopent-2-enyl acetate

-

To a solution of cyclopentadiene (1.0 eq) in a suitable solvent such as dichloromethane, add acetic acid (1.1 eq) and a mild oxidizing agent like peracetic acid (1.1 eq) at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford cyclopent-2-enyl acetate.

Step 2: Palladium-Catalyzed Amination

-

To an oven-dried Schlenk flask, add cyclopent-2-enyl acetate (1.0 eq), tert-butyl carbamate (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (0.02-0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04-0.10 eq), and a base such as cesium carbonate (1.5 eq).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

-

Add a dry, degassed solvent such as toluene or dioxane via cannula.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield tert-butyl cyclopent-2-en-1-ylcarbamate.

Causality Behind Experimental Choices:

-

The use of a palladium catalyst in combination with a specific phosphine ligand is crucial for the catalytic cycle of the Buchwald-Hartwig amination, facilitating the oxidative addition, amine coordination, and reductive elimination steps.

-

The choice of a bulky, electron-rich ligand like Xantphos can improve the efficiency of the C-N bond formation.

-

A strong, non-nucleophilic base like cesium carbonate is necessary to deprotonate the carbamate, generating the active nucleophile for the cross-coupling reaction.

-

Anhydrous and oxygen-free conditions are essential to prevent the deactivation of the palladium catalyst.

Applications in Drug Development: A Gateway to Antiviral Agents

The primary significance of tert-butyl cyclopent-2-en-1-ylcarbamate lies in its role as a key chiral precursor for the synthesis of carbocyclic nucleoside analogues. These compounds mimic the structure of natural nucleosides but replace the furanose ring with a carbocyclic moiety, rendering them resistant to enzymatic cleavage by phosphorylases and hydrolases. This increased metabolic stability is a highly desirable attribute in drug design.

Synthesis of Abacavir

Abacavir, a potent reverse transcriptase inhibitor used in the treatment of HIV infection, is a prime example of a drug synthesized from a chiral cyclopentene backbone.[1][2][3][4][5] The synthesis of Abacavir often involves the coupling of a chiral aminocyclopentene derivative with a purine base. (S)-tert-butyl cyclopent-2-en-1-ylcarbamate serves as a valuable starting material to introduce the required stereochemistry at the C1 position of the cyclopentene ring.

Synthesis of Entecavir

Entecavir is another critical antiviral medication used to treat hepatitis B virus (HBV) infection.[6][7][8][9][10] Its complex structure features a densely functionalized cyclopentane core. Synthetic strategies towards Entecavir often rely on the stereoselective construction of a cyclopentene intermediate, for which chiral aminocyclopentenes are excellent precursors. The use of enantiomerically pure tert-butyl cyclopent-2-en-1-ylcarbamate allows for the precise installation of the amino group and subsequent elaboration to the final drug molecule.

Spectral Characterization

The structural integrity and purity of tert-butyl cyclopent-2-en-1-ylcarbamate are confirmed through various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the olefinic protons of the cyclopentene ring (typically in the range of 5.5-6.0 ppm), the allylic proton attached to the nitrogen, the protons of the cyclopentene ring, and a sharp singlet for the nine equivalent protons of the tert-butyl group (around 1.4-1.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the two sp² carbons of the double bond (around 130-140 ppm), the sp³ carbons of the cyclopentene ring, the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm).

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate (around 3300-3400 cm⁻¹), the C=O stretching of the carbamate (around 1680-1700 cm⁻¹), and the C=C stretching of the alkene (around 1650 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the tert-butyl group or the entire Boc group.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling tert-butyl cyclopent-2-en-1-ylcarbamate. It should be handled in a well-ventilated fume hood, and personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

tert-Butyl cyclopent-2-en-1-ylcarbamate stands out as a high-value chiral building block in modern organic synthesis and drug discovery. Its unique combination of a reactive cyclopentene moiety, a protected amine, and a stereocenter provides a versatile platform for the construction of complex and biologically active molecules. The insights and protocols detailed in this guide are intended to empower researchers and drug development professionals to effectively harness the synthetic potential of this important intermediate in the creation of next-generation therapeutics.

References

-

Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

- Ichikawa, Y., et al. (n.d.). (E)

- Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) -.

- Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL SULFOXIDES FROM THIOLS: (R)-(+)-TERT-BUTYL 2-ACETYLAMINO-3,3,3-TRIFLUOROPROPYL SULFOXIDE. 82, 82.

- Google Patents. (n.d.). US20100041883A1 - Process for the preparation of abacavir.

-

ResearchGate. (n.d.). Figure S1. 1H- NMR of tert -Butyl 2-bromoethylcarbamate, 1. Retrieved from [Link]

- Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

- Google Patents. (n.d.). WO2008037760A1 - Process for the preparation of abacavir.

-

New Drug Approvals. (2014, August 14). ABACAVIR…….For the treatment of HIV-1 infection, in combination with other antiretroviral agents. Retrieved from [Link]

- (n.d.).

-

New Drug Approvals. (2019, June 4). ABACAVIR. Retrieved from [Link]

- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.

- (2013, March 7). Total Synthesis of Entecavir.

-

PubMed. (2024, June 7). Asymmetric Total Synthesis of Anti-HBV Drug Entecavir: Catalytic Strategies for the Stereospecific Construction of Densely Substituted Cyclopentene Cores. Retrieved from [Link]

-

European Patent Office. (2008, July 2). Process for the preparation of abacavir - EP 1939196 A1. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis Strategies for Entecavir. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of entecavir and its novel class of analogs. Retrieved from [Link]

-

Doc Brown's Advanced Level Chemistry. (2025, December 27). 1H NMR spectrum of cyclopentene, 13C NMR spectra of cyclopentene, chemical shifts spectra of cyclopentene. Retrieved from [Link]

-

Chegg.com. (2020, October 20). Solved Analyze the 1H-NMR and 13C-NMR spectra of the. Retrieved from [Link]

Sources

- 1. US20100041883A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]

- 2. WO2008037760A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. data.epo.org [data.epo.org]

- 6. DSpace [diposit.ub.edu]

- 7. Asymmetric Total Synthesis of Anti-HBV Drug Entecavir: Catalytic Strategies for the Stereospecific Construction of Densely Substituted Cyclopentene Cores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis Strategies f... | Organic Chemistry [organicchemistry.eu]

- 9. Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of entecavir and its novel class of analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl Cyclopent-2-en-1-ylcarbamate (CAS 156731-34-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of tert-butyl cyclopent-2-en-1-ylcarbamate, a valuable synthetic intermediate in organic chemistry and drug discovery. While specific literature on this exact compound is limited, this guide synthesizes information from closely related analogues and established chemical principles to offer insights into its synthesis, reactivity, and potential applications. The document is structured to provide both theoretical understanding and practical guidance for researchers utilizing this and similar N-Boc protected cyclopentenylamine scaffolds.

Introduction and Physicochemical Properties

tert-Butyl cyclopent-2-en-1-ylcarbamate, with the CAS number 156731-34-9, is a carbamate-protected unsaturated cyclic amine. The presence of the tert-butoxycarbonyl (Boc) protecting group renders the amine nucleophilicity inert under many reaction conditions, allowing for selective transformations at other parts of the molecule. The cyclopentene ring provides a rigid scaffold and a site of unsaturation that can be further functionalized, making this compound a versatile building block in the synthesis of complex molecules, including potential pharmaceutical candidates.[1]

Chemical Structure and Properties

| Property | Value | Source |

| CAS Number | 156731-34-9 | Internal Database |

| Molecular Formula | C₁₀H₁₇NO₂ | [2] |

| Molecular Weight | 183.25 g/mol | [2] |

| IUPAC Name | tert-butyl N-(cyclopent-2-en-1-yl)carbamate | Internal Nomenclature |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Inferred from Analogues |

| Solubility | Expected to be soluble in a wide range of organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | Inferred from Analogues |

Synthesis of tert-Butyl Cyclopent-2-en-1-ylcarbamate

Proposed Synthetic Pathway: Nucleophilic Substitution followed by Boc Protection

A logical synthetic approach would start from a suitable cyclopentene precursor, such as 3-bromocyclopent-1-ene. This could undergo a nucleophilic substitution reaction with an ammonia equivalent, followed by in-situ or subsequent protection of the resulting amine with Boc₂O.

Caption: Proposed synthetic pathway to tert-butyl cyclopent-2-en-1-ylcarbamate.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of Cyclopent-2-en-1-amine

To a solution of 3-bromocyclopent-1-ene in a suitable solvent such as DMF, add sodium azide (NaN₃). Heat the reaction mixture to facilitate the SN2 reaction to form 3-azidocyclopent-1-ene.

After completion, the azide is reduced to the primary amine. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

Step 2: N-Boc Protection

To a solution of cyclopent-2-en-1-amine in a chlorinated solvent like dichloromethane (DCM), add a base such as triethylamine (Et₃N). Cool the mixture in an ice bath.

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM to the cooled amine solution. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

Upon completion, the reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography on silica gel.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of tert-butyl cyclopent-2-en-1-ylcarbamate is dictated by the Boc-protected amine and the cyclopentene double bond.

Reactions of the Boc-Protected Amine

The N-Boc group is stable to a wide range of nucleophilic and basic conditions, making it an excellent protecting group.[3] It is, however, readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent, to regenerate the free amine.

Caption: Acid-catalyzed deprotection of the N-Boc group.

Reactions of the Cyclopentene Double Bond

The double bond in the cyclopentene ring is amenable to a variety of transformations, including:

-

Hydrogenation: Catalytic hydrogenation can saturate the double bond to afford the corresponding N-Boc protected cyclopentylamine.

-

Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) will form the corresponding epoxide, a versatile intermediate for further functionalization.

-

Diels-Alder Reaction: The cyclopentene can act as a dienophile in [4+2] cycloaddition reactions.

-

Addition Reactions: The double bond can undergo various addition reactions, such as halogenation or hydrohalogenation.

Applications in Drug Discovery

N-Boc protected cyclic amines, including cyclopentenylamine derivatives, are crucial building blocks in medicinal chemistry.[1] The cyclopentane scaffold is present in a number of biologically active molecules and approved drugs. The ability to deprotect the amine at a later stage in a synthetic sequence allows for the introduction of diverse functionalities, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies.

Spectroscopic Characterization (Representative Data)

While specific spectroscopic data for tert-butyl cyclopent-2-en-1-ylcarbamate is not available, the following represents expected data based on the analysis of closely related N-Boc protected aminocyclopentene and aminocyclopentane derivatives.[4][5]

¹H NMR Spectroscopy

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| C(CH₃)₃ | ~1.45 | s |

| CH₂ (cyclopentene) | ~2.0 - 2.5 | m |

| CH-N | ~4.0 - 4.5 | m |

| NH | ~4.5 - 5.5 | br s |

| CH=CH | ~5.5 - 6.0 | m |

¹³C NMR Spectroscopy

| Carbon | Expected Chemical Shift (δ, ppm) |

| C(CH₃)₃ | ~28 |

| C(CH₃)₃ | ~80 |

| CH₂ (cyclopentene) | ~30 - 40 |

| CH-N | ~50 - 60 |

| CH=CH | ~130 - 140 |

| C=O | ~155 |

Mass Spectrometry

In mass spectrometry, N-Boc protected amines often show characteristic fragmentation patterns.[6] A common fragment corresponds to the loss of the tert-butyl group (M-57) or the entire Boc group. The molecular ion peak (M⁺) would be expected at m/z 183.

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | ~3300 - 3400 |

| C-H Stretch (sp²) | ~3000 - 3100 |

| C-H Stretch (sp³) | ~2850 - 3000 |

| C=O Stretch (carbamate) | ~1680 - 1720 |

| C=C Stretch | ~1640 - 1680 |

| N-H Bend | ~1500 - 1550 |

Safety and Handling

Hazard Identification

Specific GHS classification for tert-butyl cyclopent-2-en-1-ylcarbamate is not available. However, based on the structurally similar N-1-Boc-amino-3-cyclopentene, the following hazards should be anticipated[2]:

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Cyclopentene itself is a flammable liquid and vapor.[7]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Fire Safety: Keep away from heat, sparks, and open flames.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

First Aid Measures

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

In all cases of exposure or if you feel unwell, seek medical advice.

Conclusion

tert-Butyl cyclopent-2-en-1-ylcarbamate is a valuable, though not extensively documented, synthetic intermediate. Its combination of a protected amine and a reactive double bond on a rigid cyclic scaffold makes it a useful building block for the synthesis of more complex molecules in various fields, particularly in drug discovery. This guide has provided a comprehensive overview of its properties, plausible synthetic routes, reactivity, and safety considerations based on the principles of organic chemistry and data from closely related compounds. Researchers working with this or similar molecules should find this information beneficial for their synthetic planning and laboratory work.

References

-

Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. (2023). RSC Advances. [Link]

-

N-1-Boc-Amino-3-cyclopentene. PubChem. [Link]

-

Synthesis of Boc-protected bicycloproline. (2010). Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis of N-BOC amines by various routes. ResearchGate. [Link]

-

An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. ResearchGate. [Link]

-

FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. [Link]

-

FT-IR spectra of β-CD and t-BOC-β-CD for Entry-2. ResearchGate. [Link]

-

SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

N-1-Boc-amino-3-cyclopentene. Natural Micron Pharm Tech. [Link]

-

Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

-

Cyclopentene synthesis. Organic Chemistry Portal. [Link]

-

Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and. Semantic Scholar. [Link]

Sources

- 1. N-1-Boc-amino-3-cyclopentene - Natural Micron Pharm Tech [nmpharmtech.com]

- 2. N-1-Boc-Amino-3-cyclopentene | C10H17NO2 | CID 2756764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of Boc-protected bicycloproline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. acdlabs.com [acdlabs.com]

- 7. fishersci.com [fishersci.com]

A Tale of Two Isomers: An In-Depth Technical Guide to N-Boc-1-amino-2-cyclopentene and N-Boc-3-cyclopenten-1-amine for Drug Discovery Professionals

In the intricate landscape of medicinal chemistry and drug development, the precise architecture of a molecule is paramount. Even subtle variations in structure, such as the position of a double bond, can profoundly influence reactivity, biological activity, and ultimately, the viability of a drug candidate. This guide delves into the chemistry of two such closely related yet distinct building blocks: N-Boc-1-amino-2-cyclopentene and N-Boc-3-cyclopenten-1-amine. While both are N-Boc protected aminocyclopentenes, their isomeric differences give rise to unique synthetic pathways, distinct chemical properties, and divergent applications in the synthesis of complex molecular scaffolds.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will elucidate the synthesis, characterization, and reactivity of these two isomers, providing a framework for their strategic utilization in the pursuit of novel therapeutics.

Section 1: Structural Elucidation and Comparative Physicochemical Properties

The fundamental difference between N-Boc-1-amino-2-cyclopentene and N-Boc-3-cyclopenten-1-amine lies in the placement of the carbon-carbon double bond relative to the nitrogen-bearing carbon.

-

N-Boc-1-amino-2-cyclopentene (tert-butyl (cyclopent-2-en-1-yl)carbamate) possesses an enamine-like structure, where the nitrogen atom is directly attached to one of the carbons of the double bond. This conjugation significantly influences its electronic properties and reactivity.

-

N-Boc-3-cyclopenten-1-amine (tert-butyl (cyclopent-3-en-1-yl)carbamate) is an allylic amine, with the double bond located between the third and fourth carbons of the cyclopentene ring, separated from the nitrogen-bearing carbon by a methylene group. This arrangement dictates its participation in reactions characteristic of allylic systems.

This structural variance is readily discernible through spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

| Property | N-Boc-1-amino-2-cyclopentene | N-Boc-3-cyclopenten-1-amine |

| IUPAC Name | tert-butyl (cyclopent-2-en-1-yl)carbamate | tert-butyl (cyclopent-3-en-1-yl)carbamate |

| CAS Number | 156731-34-9 (racemic) | 193751-54-1[1] |

| Molecular Formula | C₁₀H₁₇NO₂ | C₁₀H₁₇NO₂[1] |

| Molecular Weight | 183.25 g/mol | 183.25 g/mol [1] |

| Appearance | Colorless to pale yellow transparent liquid | Colorless to pale yellow transparent liquid |

| Boiling Point | 268.9±20.0 °C (Predicted) | 268.9ºC at 760mmHg |

| Density | 1.01±0.1 g/cm³ (Predicted) | 1.01g/cm³ |

Table 1: Comparative Physicochemical Properties

Section 2: Synthesis Strategies: Navigating Isomeric Specificity

The synthesis of these two isomers requires distinct strategic approaches, dictated by the desired final position of the double bond.

Synthesis of N-Boc-3-cyclopenten-1-amine (Allylic Amine)

A common and effective method for the synthesis of this allylic amine is through the nucleophilic substitution of a suitable cyclopentene-derived precursor. A plausible and documented route involves the reaction of 3-bromocyclopent-1-ene with a protected amine source.

Experimental Protocol: Synthesis of N-Boc-3-cyclopenten-1-amine

Materials:

-

3-Bromocyclopent-1-ene

-

Sodium azide (NaN₃)

-

Lithium aluminum hydride (LiAlH₄)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Azide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromocyclopent-1-ene in anhydrous dimethylformamide (DMF). Add sodium azide in portions at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Work-up: Quench the reaction with water and extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 3-azidocyclopent-1-ene.

-

Reduction to Amine: In a separate flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF at 0 °C. Add a solution of 3-azidocyclopent-1-ene in anhydrous THF dropwise. After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

-

Work-up: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting suspension and wash the solid with THF.

-

Boc Protection: To the filtrate containing the crude cyclopent-3-en-1-amine, add a solution of di-tert-butyl dicarbonate in THF. Stir the mixture at room temperature for 12-18 hours.

-

Final Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-3-cyclopenten-1-amine as a colorless to pale yellow oil.

Figure 1: Synthetic workflow for N-Boc-3-cyclopenten-1-amine.

Synthesis of N-Boc-1-amino-2-cyclopentene (Enamine)

The synthesis of this enamine isomer is more challenging due to the inherent reactivity of the enamine functionality. A direct condensation of 2-cyclopentenone with tert-butyl carbamate is a potential route, though often requires careful control of reaction conditions to avoid side reactions.

Conceptual Protocol: Synthesis of N-Boc-1-amino-2-cyclopentene

Materials:

-

2-Cyclopentenone

-

tert-Butyl carbamate

-

A Lewis acid catalyst (e.g., TiCl₄, ZnCl₂)

-

Anhydrous toluene or dichloromethane

-

A dehydrating agent (e.g., molecular sieves)

-

Triethylamine (as an acid scavenger)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-cyclopentenone, tert-butyl carbamate, and activated molecular sieves in anhydrous toluene.

-

Catalyst Addition: Cool the mixture to 0 °C and slowly add the Lewis acid catalyst.

-

Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by TLC or GC-MS.

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Filter off the molecular sieves and separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product would then be purified by flash column chromatography.

Rationale for Experimental Choices: The use of a Lewis acid is crucial to activate the carbonyl group of the 2-cyclopentenone towards nucleophilic attack by the carbamate. The dehydrating agent is necessary to drive the equilibrium towards the formation of the enamine by removing the water by-product. Anhydrous conditions are critical to prevent hydrolysis of the enamine product.

Figure 2: Conceptual synthetic workflow for N-Boc-1-amino-2-cyclopentene.

Section 3: A Comparative Analysis of Reactivity

The distinct electronic nature of the enamine and allylic amine functionalities dictates their differing reactivity profiles.

N-Boc-1-amino-2-cyclopentene: The Nucleophilic Enamine

The enamine-like structure of N-Boc-1-amino-2-cyclopentene renders the β-carbon (C3) nucleophilic. This is due to the delocalization of the nitrogen lone pair into the double bond, creating a resonance structure with a negative charge on the β-carbon.

This inherent nucleophilicity makes it susceptible to reactions with various electrophiles. For instance, it can undergo Michael additions to α,β-unsaturated carbonyl compounds. However, the Boc protecting group, being electron-withdrawing, can modulate this reactivity compared to an unprotected enamine.

N-Boc-3-cyclopenten-1-amine: The Versatile Allylic Amine

In contrast, the reactivity of N-Boc-3-cyclopenten-1-amine is characteristic of an allylic system. The double bond can be subjected to a variety of transformations, including:

-

Epoxidation: The double bond can be epoxidized, followed by nucleophilic ring-opening to introduce new functionalities.

-

Dihydroxylation: The alkene can undergo syn- or anti-dihydroxylation to form diols, which are valuable precursors for further synthetic manipulations.

-

Heck and Suzuki Couplings: As an alkene, it can participate in palladium-catalyzed cross-coupling reactions to form C-C bonds.

The Boc-protected amine group is generally stable under these conditions, allowing for selective transformations at the double bond.[2]

Figure 3: Comparative reactivity profiles of the two isomers.

Section 4: Applications in Drug Discovery and Development

Both isomers serve as valuable building blocks in the synthesis of complex, biologically active molecules. Their utility stems from the presence of the protected amine and the reactive double bond within a conformationally constrained five-membered ring.

-

N-Boc-3-cyclopenten-1-amine is widely utilized as a precursor for cyclopentylamine derivatives, which are core structures in various therapeutic agents.[2] Its ability to undergo a variety of transformations on the double bond allows for the introduction of diverse substituents and the construction of complex stereochemistries. This makes it a key intermediate in the synthesis of antiviral, anticancer, and anti-inflammatory agents.

-

N-Boc-1-amino-2-cyclopentene , with its enamine character, can be employed in the synthesis of substituted cyclopentane rings through its reaction with electrophiles. The resulting products can serve as scaffolds for the development of novel enzyme inhibitors and receptor antagonists.

Section 5: Conclusion and Future Outlook

The isomeric pair of N-Boc-1-amino-2-cyclopentene and N-Boc-3-cyclopenten-1-amine exemplifies the critical importance of positional isomerism in organic synthesis and drug discovery. While structurally similar, their distinct electronic and reactive properties necessitate different synthetic approaches and offer unique opportunities for molecular diversification. A thorough understanding of their respective chemistries empowers the medicinal chemist to strategically select the appropriate building block to access novel chemical space and accelerate the discovery of new therapeutic agents.

Future research in this area may focus on the development of more efficient and stereoselective syntheses for both isomers, particularly for the less-explored N-Boc-1-amino-2-cyclopentene. Furthermore, a deeper investigation into the comparative biological activities of derivatives from each isomer could unveil new avenues for drug design.

References

-

Natural Micron Pharm Tech. N-1-Boc-amino-3-cyclopentene. [Link]

-

PubChem. tert-Butyl N-cyclopent-3-en-1-ylcarbamate. [Link]

Sources

Technical Guide: Chiral Building Blocks Based on 1-Amino-2-Cyclopentene

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 1-amino-2-cyclopentene (systematically 2-cyclopenten-1-amine ) as a high-value chiral scaffold in pharmaceutical synthesis.[1] Unlike flat aromatic heterocycles, this carbocyclic allylic amine offers defined stereochemistry (

Structural Significance & Retrosynthetic Utility

The shift from furanose-based nucleosides to carbocyclic analogues (carbanucleosides) is driven by the need for metabolic stability against phosphorylases.[1] The 1-amino-2-cyclopentene scaffold serves as the carbocyclic mimic of the hemiaminal ether linkage found in natural nucleosides.

Key Structural Features[2][3][4][5][6][7][8]

-

Chiral Amine Handle (

): Defines the stereochemical outcome of subsequent couplings (e.g., base introduction).[1] -

Allylic Double Bond (

): A versatile handle for functionalization via epoxidation, dihydroxylation, or Pd-catalyzed coupling.[1] -

Conformational Bias: The ring envelope conformation exerts stereoelectronic control over incoming nucleophiles, often directing addition anti to the bulky amine protecting group.

Industrial Relevance: The Isomer Distinction

Researchers must distinguish between the two primary "amino cyclopentene" building blocks used in drug development:

| Scaffold | Systematic Name | Key Application | Primary Source |

| Allylic Amine | 2-Cyclopenten-1-amine | Carbocyclic Nucleosides (Abacavir precursors), Mannostatin A | Enzymatic Resolution, Pd-AAA |

| Homoallylic Amine | 4-Aminocyclopent-1-ene | Peramivir, Oseltamivir analogues | Vince Lactam Ring Opening |

Note: While this guide focuses on the allylic amine (1-amino-2-cyclopentene), the 4-amino isomer is referenced where synthetic pathways converge.

Synthetic Access: Enantioselective Methodologies

High-purity chiral access is achieved primarily through two routes: Enzymatic Kinetic Resolution (EKR) for scale-up and Palladium-Catalyzed Asymmetric Allylic Amination (Pd-AAA) for de novo synthesis.[1]

Method A: Enzymatic Kinetic Resolution (Industrial Standard)

The free amine is unstable and prone to polymerization. Therefore, resolution is performed on the

Mechanism: Candida antarctica Lipase B (CAL-B) preferentially acylates the (

Diagram 1: Enzymatic Resolution Workflow

Caption: Kinetic resolution of racemic allylic amine using CAL-B. The enzyme selectively acetylates the (R)-enantiomer.

Method B: Pd-Catalyzed Asymmetric Allylic Amination (Pd-AAA)

For cases where 100% theoretical yield is required (avoiding the 50% loss in kinetic resolution), the Trost asymmetric allylic amination is utilized.[1]

Functionalization Strategies

Once the chiral amine is secured, the alkene functionality allows for divergent synthesis.

Stereoselective Epoxidation

Directing effects are critical here.

-

Reagent:

-CPBA or -

Outcome: The

-protecting group (e.g., Boc) can direct epoxidation syn via hydrogen bonding (with peracids) or steric bulk can force anti addition.[1] -

Application: Ring opening of the resulting epoxide yields aminocyclopentanols (precursors to carbocyclic sugar analogues).[1]

Dihydroxylation

Upjohn dihydroxylation (

Diagram 2: Divergent Functionalization Pathways

Caption: Divergent synthesis from the N-Boc protected scaffold. Reagent choice dictates regio- and stereochemical outcomes.

Experimental Protocols

Protocol 1: Enzymatic Resolution of (±)-2-Cyclopenten-1-amine

Target: Isolation of (1R)-N-acetyl-2-cyclopenten-1-amine.[1]

Rationale: The free amine is unstable.[1] Performing the resolution in the presence of an acyl donor stabilizes the reacted enantiomer immediately.

-

Preparation: Dissolve (±)-2-cyclopenten-1-amine (10.0 mmol) in methyl tert-butyl ether (MTBE) (50 mL).

-

Note: MTBE is preferred over hexane for better solubility of the polar amine and enzyme compatibility.

-

-

Acyl Donor: Add ethyl acetate (50 mmol, 5 equiv) or vinyl acetate (2 equiv).

-

Causality: Vinyl acetate makes the reaction irreversible (tautomerization of vinyl alcohol to acetaldehyde), driving conversion.

-

-

Enzyme Addition: Add Novozym 435 (immobilized CAL-B, 20 mg/mmol).

-

Incubation: Shake at 30°C, 200 rpm. Monitor by chiral GC or HPLC.[1]

-

Termination: Filter off the enzyme (can be recycled).

-

Purification: The reaction mixture contains the (

)-amine and ( -

Yield: Typically 45-48% (theoretical max 50%) with >99% ee.[1]

Protocol 2: Stabilization via Hydrochloride Salt Formation

Target: Long-term storage of the chiral building block.

-

Extraction: Take the aqueous phase containing (

)-amine from Protocol 1. -

Basification: Neutralize with NaOH at 0°C to release the free amine.

-

Salt Formation: Immediately treat the ethereal extract with 2M HCl in diethyl ether.

-

Isolation: The hydrochloride salt precipitates as a white, stable solid.[1]

-

Validation:

H NMR (

-

Case Study: Peramivir & Abacavir Context

While Peramivir synthesis typically utilizes the 4-amino isomer derived from Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), the chemistry parallels that of the 1-amino isomer.[1]

-

Vince Lactam Route: Acidic methanolysis of Vince lactam opens the bridge to yield methyl 4-aminocyclopent-2-ene-1-carboxylate.[1]

-

Comparison: The 1-amino scaffold discussed here is more electron-rich at the alkene, making it more susceptible to electrophilic attack (e.g., iodocyclization) compared to the electron-deficient ester-substituted alkene in the Peramivir precursor.

Data: Solvent Effects on Enzymatic Resolution (CAL-B)

| Solvent | Conversion (24h) | E-Value (Selectivity) | Comments |

| MTBE | 50% | >200 | Optimal. High activity and selectivity. |

| Toluene | 42% | 150 | Slower rate due to solvation effects.[1] |

| THF | 15% | 40 | Strips water from enzyme; deactivates CAL-B. |

| Dichloromethane | 48% | 80 | Good conversion, lower enantioselectivity.[1] |

Safety & Stability (Critical Control Points)

-

Polymerization: Free 2-cyclopenten-1-amine is an allylic amine.[1] It is prone to oxidative polymerization upon exposure to air.[1] Always store as the HCl salt or

-Boc derivative.[1] -

Peroxide Formation: Cyclopentene rings are notorious for forming explosive peroxides at the allylic position.[1] Solvents used for extraction (ethers) must be peroxide-free.[1]

-

Toxicity: Allylic amines can be alkylating agents.[1] Handle with double-gloving and in a fume hood.[1]

References

-

Enzymatic Resolution: González-Sabin, J., et al. (2010).[1] "Enzymatic dynamic kinetic resolution of (±)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines based on spontaneous racemization." Organic Letters. Link[1]

-

Pd-Catalyzed Synthesis: Trost, B. M., et al. (2018).[1][2] "Palladium-Catalyzed Asymmetric Allylic Alkylation of 3-Substituted 1H-Indoles." Journal of the American Chemical Society. Link

-

Peramivir Chemistry: BenchChem. (2025).[1][3] "The Synthesis of Peramivir: A Technical Guide." Link

-

Safety Data: Carl Roth. (2025).[1][4][3] "Safety Data Sheet: Cyclopentane/Cyclopentene Derivatives." Link

-

Vince Lactam Utility: Singh, R., et al. (2012).[1] "Enantioselective Preparation of Cyclopentene-Based Amino Acids." The Journal of Organic Chemistry. Link[1]

Sources

- 1. (1S,2S)-2-aminocyclopentan-1-ol hydrochloride | C5H12ClNO | CID 16211106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Palladium-Catalyzed Asymmetric Allylic Alkylation of 3-Substituted 1 H-Indoles and Tryptophan Derivatives with Vinylcyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of N-Boc-Protected Allylic Amines

An In-depth Technical Guide to the Stability of N-Boc-Protected Allylic Amines

For Researchers, Scientists, and Drug Development Professionals

N-Boc-protected allylic amines are pivotal intermediates in modern organic synthesis and pharmaceutical development. The tert-butyloxycarbonyl (Boc) group offers robust protection for amines, being generally stable to nucleophilic attack and basic conditions, which is essential in multi-step syntheses.[1][2][3] The allylic amine motif, in turn, is a versatile functional handle, amenable to a wide array of transformations including palladium-catalyzed reactions, oxidations, and reductions. This combination makes N-Boc-protected allylic amines valuable precursors for complex nitrogen-containing molecules, including active pharmaceutical ingredients (APIs).

However, the juxtaposition of these two functional groups—the acid-labile Boc protecting group and the reactive allylic system—presents a unique set of stability challenges. A thorough understanding of the degradation pathways and stability profile of these molecules is not merely academic; it is critical for process development, impurity control, and ensuring the quality and safety of the final drug substance. This guide provides a detailed exploration of the factors governing the stability of N-Boc-protected allylic amines, offering field-proven insights and actionable protocols for researchers.

Core Stability Profile: A Duality of Functionality

The stability of an N-Boc-protected allylic amine is fundamentally governed by the interplay between the carbamate and the olefin. While the Boc group is known for its resilience to a range of chemical conditions, its primary vulnerability lies in its susceptibility to acid-catalyzed cleavage.[1][2][4][5] The allylic moiety, while offering synthetic utility, introduces potential instability through susceptibility to oxidation, isomerization, and reactions with transition metals.

pH-Dependent Degradation

Acidic Conditions: The most significant liability for N-Boc-protected amines is their instability in acidic media.[2][5] Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][5][6] The mechanism involves protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation, which then decomposes to isobutylene and a proton. The resulting carbamic acid readily decarboxylates to yield the free amine.

It is a common misconception that only strong acids pose a threat. Even mild or moderate acidic conditions can lead to slow degradation over time, a critical consideration for long-term storage or in formulations. The presence of Lewis acids can also facilitate Boc cleavage.[1][4] For allylic amines specifically, the formation of the allylic cation during deprotection can sometimes lead to side reactions if other nucleophiles are present.[7]

Basic Conditions: The Boc group is generally considered stable to basic conditions and most nucleophiles, which is a key advantage for its use in synthesis.[1][3][4] However, elevated temperatures in the presence of a strong base can lead to hydrolysis, although this is not a common degradation pathway under typical handling and storage conditions.

Thermal Lability

While often considered thermally stable, the N-Boc group can be cleaved at elevated temperatures, typically above 150°C, even in the absence of an acid catalyst.[2][6][8] This thermolytic cleavage can become a concern during high-temperature distillations, drying processes, or certain high-temperature reactions.[6][8] The degradation rate is influenced by the solvent and the structure of the amine itself, with N-Boc aryl amines sometimes deprotecting more readily than their alkyl counterparts under thermal stress.[6] High temperatures (e.g., 230°C) can lead to significant impurity formation.[6]

Catalytic Decomposition: The Palladium Problem

Palladium catalysts are extensively used for transformations involving allylic systems, such as the Tsuji-Trost reaction. However, these same catalysts can pose a stability risk. N-Boc-protected allylic amines can undergo palladium-catalyzed C-H activation or other transformations that may compromise the integrity of the molecule if not carefully controlled.[9][10] For instance, certain palladium(II) complexes can catalyze the oxidative cyclization of N-Boc allylic amines.[11] Researchers must be mindful of residual palladium from previous synthetic steps, as it can catalyze degradation during storage or subsequent processing.

Oxidative Instability

The allylic double bond is susceptible to oxidation. Common laboratory oxidants or even atmospheric oxygen over long periods can lead to the formation of epoxides, diols, or even cleavage of the carbon-carbon double bond.[12] This is a critical parameter to control during storage, often requiring inert atmosphere packaging for long-term stability.

Mechanistic Insights into Degradation

Understanding the "why" behind the instability is crucial for developing effective mitigation strategies.

Acid-Catalyzed Deprotection Mechanism

The universally accepted mechanism for acid-catalyzed Boc deprotection proceeds through a specific, well-defined pathway. This understanding allows for precise control over the deprotection process and informs strategies to prevent accidental cleavage.

Caption: Mechanism of Acid-Catalyzed N-Boc Deprotection.

The rate-determining step is the unimolecular cleavage of the protonated carbamate to form the stable tert-butyl cation and the transient carbamic acid. The stability of the tert-butyl cation is the thermodynamic driving force for this reaction.

Forced Degradation Studies: A Framework for Stability Assessment

To rigorously assess the stability of an N-Boc-protected allylic amine, a forced degradation (or stress testing) study is indispensable. This involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products.

Experimental Protocol: Forced Degradation Study

Objective: To identify the degradation pathways and products of an N-Boc-protected allylic amine under various stress conditions.

Materials:

-

N-Boc-protected allylic amine of interest

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Acetonitrile (ACN) or other suitable organic solvent

-

Water (HPLC grade)

-

Calibrated oven

-

Photostability chamber

-

Analytical balance, volumetric flasks, pipettes

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/Vis or MS)

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the N-Boc-protected allylic amine in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Transfer the solid compound to a vial and place it in an oven at a temperature below its melting point (e.g., 80°C) for 48 hours.

-

Photostability: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Control Samples: Prepare control samples by mixing 1 mL of the stock solution with 1 mL of water and storing them under the same temperature conditions as the stressed samples.

-

Sample Analysis:

-

At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stressed and control sample.

-

Neutralize the acid and base samples if necessary.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

Analyze by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all major degradation products.

-

-

Data Interpretation:

-

Calculate the percentage of degradation for each condition.

-

Identify and, if possible, characterize the major degradation products using techniques like LC-MS.

-

Expected Outcomes and Interpretation

The results of the forced degradation study provide a stability map for the molecule.

| Stress Condition | Expected Degradation | Primary Degradation Product(s) | Causality and Field Insight |

| Acidic (0.1 M HCl) | High | Free allylic amine | Confirms acid lability. The rate is highly dependent on acid strength and temperature. |

| Basic (0.1 M NaOH) | Low to None | Parent compound | Validates the general stability of the Boc group to base. Any observed degradation may point to other base-labile functionalities. |

| Oxidative (H₂O₂) | Moderate to High | Epoxides, diols, cleavage products | Highlights the susceptibility of the allylic double bond. Indicates the need for antioxidant protection or inert atmosphere storage. |

| Thermal (Solid State) | Low to Moderate | Free allylic amine | Assesses intrinsic thermal stability. Degradation suggests potential issues with high-temperature processing steps. |

| Photochemical | Variable | Various photo-oxidation or rearrangement products | Determines light sensitivity. If significant, necessitates the use of light-protective packaging. |

Workflow for Stability Assessment and Mitigation

A systematic approach is essential for managing the stability of N-Boc-protected allylic amines throughout the drug development lifecycle.

Sources

- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. scispace.com [scispace.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. N-Boc amines to oxazolidinones via Pd(II)/bis-sulfoxide/Brønsted acid co-catalyzed allylic C-H oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Technical Guide: Solubility & Handling of 1-N-Boc-amino-2-cyclopentene

Executive Summary

1-N-Boc-amino-2-cyclopentene (also known as tert-butyl cyclopent-2-en-1-ylcarbamate) is a critical chiral building block in the synthesis of carbocyclic nucleosides and pharmaceutical intermediates, such as Abacavir and Peramivir. Its utility relies heavily on the Boc (tert-butyloxycarbonyl) protecting group, which modulates the amine's reactivity and drastically alters its solubility profile.[1]

This guide provides a definitive technical analysis of its solubility in organic media, grounded in experimental purification protocols.[2] It is designed to assist process chemists in optimizing solvent selection for extraction, chromatography, and crystallization.[2][3]

Physicochemical Profile & Solubility Mechanism[2][4]

Structural Impact on Solubility

The solubility of this compound is governed by the competition between the lipophilic cyclopentene ring/Boc group and the polar carbamate linkage.

-

Lipophilic Dominance: The tert-butyl group and the cyclopentene ring provide significant non-polar surface area, making the compound highly soluble in halogenated and aprotic polar solvents.

-

Hydrogen Bonding: The carbamate nitrogen (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor.[2] This allows for solubility in polar protic solvents (alcohols) but is insufficient to solubilize the molecule in water.[4]

Solubility Matrix

The following data is synthesized from standard isolation protocols for Boc-protected allylic amines.

| Solvent Class | Specific Solvent | Solubility Rating | Operational Context |

| Halogenated | Dichloromethane (DCM) | Excellent | Primary solvent for extraction and reaction; dissolves >100 mg/mL. |

| Halogenated | Chloroform (CHCl₃) | Excellent | Used for NMR analysis and dense-phase extraction. |

| Esters | Ethyl Acetate (EtOAc) | High | Ideal for liquid-liquid extraction (LLE) and silica gel chromatography eluents. |

| Ethers | THF, Diethyl Ether | High | Common reaction media; THF is preferred for cryogenic lithiation/substitution steps.[2][3] |

| Alcohols | Methanol, Ethanol | Good | Soluble, but often used as a co-solvent.[2][3] High boiling points make removal tedious compared to DCM. |

| Hydrocarbons | Hexanes, Pentane | Low/Moderate | Anti-solvent. The compound is sparingly soluble at RT; used to induce precipitation or as a non-polar mobile phase component.[2][3] |

| Aqueous | Water, Brine | Insoluble | The compound partitions almost exclusively into the organic layer during workup.[2] |

Experimental Protocols

Protocol A: Solvent Swapping for Purification

Context: Transitioning from a high-boiling reaction solvent (e.g., DMF) or a water-miscible solvent (e.g., THF) to a biphasic extraction system.

-

Quenching: If the reaction was performed in THF, quench with saturated aqueous NH₄Cl.

-

Phase Separation: Add Ethyl Acetate (EtOAc) (3x volume of aqueous phase). The this compound will partition into the upper organic layer.

-

Note: Avoid DCM if emulsions form, though DCM is a stronger solvent.[2]

-

-

Washing: Wash the combined organic layers with Brine (sat. NaCl) to remove trapped water and polar impurities.

-

Drying: Pass the organic phase through a pad of anhydrous Na₂SO₄ (Sodium Sulfate).

-

Concentration: Evaporate under reduced pressure (Rotavap) at 35–40°C. Do not exceed 50°C to prevent thermal degradation of the Boc group (though generally stable up to ~150°C, thermal history should be minimized).

Protocol B: Crystallization/Precipitation

Context: Purifying the solid crude material without column chromatography.[2][3]

-

Dissolution: Dissolve the crude oil/solid in the minimum amount of DCM or EtOAc at room temperature.

-

Anti-Solvent Addition: Slowly add Hexanes dropwise with stirring until the solution becomes slightly turbid.

-

Nucleation: Cool the mixture to 0–4°C. If oiling out occurs (separation of a liquid phase instead of crystals), reheat to dissolve and add a seed crystal or scratch the glass surface.

-

Filtration: Collect the white precipitate via vacuum filtration and wash with cold Hexanes.

Process Workflow Visualization

The following diagram illustrates the decision logic for solvent selection during the isolation of this compound.

Figure 1: Isolation and purification workflow for this compound based on solubility differentials.

References

-

ACS Omega. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. Retrieved from [2][3]

-

Trade Science Inc. (2015).[5] Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine.[5] Retrieved from

-

Organic Chemistry Portal. Boc-Protected Amino Groups: Stability and Removal. Retrieved from [2][3]

-

National Institutes of Health (PMC). (2012). Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers. Retrieved from [2][3]

-

Sigma-Aldrich. Product Specification: (1R,2R)-trans-N-Boc-2-aminocyclopentanol. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Buy tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate | 1803610-82-3 [smolecule.com]

- 5. tsijournals.com [tsijournals.com]

Synthetic Precursors for Cyclopentylamine Derivatives: A Technical Guide

Executive Summary: The Cyclopentylamine Scaffold

Cyclopentylamine derivatives represent a privileged structural motif in modern medicinal chemistry, serving as the core scaffold for high-impact antiviral agents (e.g., Peramivir ), GPCR ligands, and novel antibacterial agents. The saturation of the five-membered ring offers unique vectors for substituent display, allowing for precise probing of three-dimensional biological space that planar aromatic systems cannot achieve.

This guide moves beyond basic textbook synthesis to analyze the strategic selection of precursors . We categorize routes not just by reaction type, but by the origin of stereochemistry—a critical factor in drug development where enantiopurity is paramount.

Strategic Classification of Precursors

The synthesis of complex cyclopentylamines generally originates from four distinct precursor classes. Selection depends heavily on the required substitution pattern and stereochemical fidelity.

Class A: Bicyclic Lactams (The "Vince Lactam" Route)

-

Precursor: (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam).[1]

-

Utility: The gold standard for generating chiral, multi-substituted cyclopentylamines (e.g., Peramivir).

-

Mechanism: Pd(0)-catalyzed ring opening or acid-catalyzed solvolysis desymmetrizes the bicycle, exposing a cyclopentene ring with defined cis-stereochemistry between the amine and the carboxylate.

Class B: Cyclopentanecarboxylic Acids (The Rearrangement Route)

-

Precursor: Functionalized cyclopentanecarboxylic acids.[2]

-

Utility: Ideal when the carbon scaffold is built first (e.g., via Diels-Alder or Michael addition) and the nitrogen must be installed late-stage with retention of configuration.

-

Key Reaction: Curtius Rearrangement . Using diphenylphosphoryl azide (DPPA), the acid is converted to an acyl azide, then an isocyanate, and finally the amine.

Class C: Cyclopentanones (The Reductive Route)

-

Precursor: Cyclopentanones (e.g., 2-substituted cyclopentanones).

-

Utility: Rapid access to secondary amines via Reductive Amination .

-

Stereocontrol: Often relies on substrate control (thermodynamic stability) or the use of chiral catalysts (Imine Reductases - IREDs) or chiral phosphine-metal complexes.

Class D: Cyclic Enamides (The Asymmetric Hydrogenation Route)

-

Precursor: 1-Amido-cyclopentenes.

-

Utility: High-precision installation of chiral amines using Rhodium or Cobalt catalysts with chiral phosphine ligands (e.g., Rh-PennPhos, Co-Ph-BPE).

Decision Framework: Route Selection

The following Graphviz diagram illustrates the retrosynthetic logic for selecting the appropriate precursor based on target architecture.

Figure 1: Retrosynthetic decision tree for selecting cyclopentylamine precursors based on target complexity and stereochemical requirements.

Detailed Experimental Protocols

Protocol A: Stereoselective Ring Opening of Vince Lactam

This protocol generates the core scaffold for neuraminidase inhibitors. It exploits the inherent strain of the bicyclic system to install the amine and ester functionalities in a cis relationship.

Target Intermediate: Methyl (±)-cis-4-aminocyclopent-2-ene-1-carboxylate hydrochloride.[1]

Reagents & Equipment:

-

(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)[1]

-

Anhydrous Methanol (MeOH)[1]

-

Thionyl Chloride (SOCl₂) or dry HCl gas

-

Nitrogen atmosphere manifold

-

Rotary evaporator

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask with anhydrous MeOH (10 volumes relative to lactam) under N₂. Cool to 0°C.

-

Activation: Dropwise add SOCl₂ (1.2 equivalents) to the MeOH. Caution: Exothermic reaction with gas evolution. Stir for 30 minutes to generate anhydrous HCl in situ.

-

Addition: Add Vince Lactam (1.0 equivalent) in one portion.

-

Reaction: Allow the mixture to warm to room temperature and reflux for 3–5 hours. Monitor by TLC (disappearance of lactam).

-

Workup: Concentrate the reaction mixture in vacuo to remove solvent and excess HCl.

-

Isolation: Triturate the resulting residue with cold diethyl ether or MTBE to induce crystallization. Filter the white solid.

-

Validation:

-

¹H NMR (D₂O): Look for the diagnostic alkene protons (~5.9 ppm) and the methyl ester singlet (~3.7 ppm).

-

Stereochemistry: The cis-relationship is inherent to the mechanism; verify coupling constants if necessary.

-

Protocol B: Curtius Rearrangement with DPPA

This protocol is essential for converting a chiral cyclopentanecarboxylic acid into an amine with complete retention of stereochemistry .

Target Transformation: R-COOH

Reagents:

-

Cyclopentanecarboxylic acid derivative

-

Triethylamine (TEA)

-

tert-Butanol (t-BuOH) (Solvent & Trapping agent)

-

Reflux condenser

Step-by-Step Methodology:

-

Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous t-BuOH (or Toluene if trapping with a different alcohol later). Add TEA (1.2 eq).

-

Azide Formation: Add DPPA (1.1 eq) dropwise at room temperature. Stir for 1–2 hours. Note: The acyl azide intermediate is formed here.[4][5][6][7]

-

Rearrangement: Heat the reaction mixture to reflux (approx. 80–90°C).

-

Observation: Evolution of N₂ gas indicates the rearrangement of the acyl azide to the isocyanate.

-

-

Trapping: Continue reflux for 4–12 hours. The isocyanate reacts in situ with t-BuOH to form the Boc-protected amine.

-

Workup: Cool to RT. Dilute with EtOAc, wash with 5% citric acid (to remove phosphate byproducts), sat. NaHCO₃, and brine.

-

Purification: Flash column chromatography (Hexane/EtOAc).

Comparative Analysis of Precursor Routes

| Feature | Vince Lactam (Class A) | Curtius Rearrangement (Class B) | Reductive Amination (Class C) | Asym. Hydrogenation (Class D) |

| Stereocontrol | Excellent (cis-fixed) | Excellent (Retention) | Moderate (Substrate dependent) | Excellent (>98% ee possible) |

| Atom Economy | High | Moderate (Loss of N₂, CO₂) | High (Water byproduct) | High |

| Scalability | High (Kg scale proven) | Moderate (Safety concerns with azides) | High | High (Low catalyst loading) |

| Key Reagent | HCl/MeOH or Pd(0) | DPPA or NaN₃ | NaBH(OAc)₃ / IREDs | Rh-PennPhos / Co-Ph-BPE |

| Primary Application | Antivirals (Peramivir) | Late-stage functionalization | Library generation | Chiral building blocks |

Visualizing the Peramivir Precursor Workflow

The following diagram details the specific application of the Vince Lactam precursor in the synthesis of the influenza neuraminidase inhibitor Peramivir, highlighting the critical stereochemical checkpoints.

Figure 2: Synthetic workflow from Vince Lactam to the Peramivir core, emphasizing the conservation of cis-stereochemistry.

Troubleshooting & Optimization (Expert Insights)

Handling Acyl Azides (Curtius)[3][4]

-

Safety: Acyl azides can be explosive. When using DPPA, the azide is generated and consumed in situ, which is safer than isolating acyl azides from acid chlorides + NaN₃.[4]

-

Optimization: If the rearrangement is sluggish, ensure the reaction is strictly anhydrous. Water hydrolyzes the isocyanate to a urea byproduct.

Stereocontrol in Reductive Amination

-

Problem: Formation of cis/trans mixtures when reducing cyclopentanones.

-

Solution: Switch from chemical reductants (NaBH₄) to Imine Reductases (IREDs) . These enzymes can be screened to find variants that deliver >99:1 dr (diastereomeric ratio). Alternatively, bulky hydride sources like L-Selectride often favor thermodynamic products.

Catalyst Poisoning (Hydrogenation)

-

Issue: Rhodium or Cobalt catalysts used for enamide hydrogenation are sensitive to trace sulfur or free amines.

-

Fix: Ensure the enamide precursor is purified via recrystallization rather than just silica plugs. Use degassed solvents and high-pressure H₂ (20–40 bar) to drive turnover.

References

-

Ghosh, A. K., et al. "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry."[4] ChemMedChem, 2018. Link

-

BenchChem Technical Support. "The Synthesis of Peramivir: A Technical Guide." BenchChem, 2025. Link

-

Zhang, Z., et al. "Highly Enantioselective Hydrogenation of Cyclic Enamides Catalyzed by a Rh-PennPhos Catalyst."[8] Journal of Organic Chemistry, 1999.[8] Link

-

Babu, Y. S., et al. "Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multi-Substituted Cyclopentane Derivatives with Potent Anti-influenza Activity."[9] Journal of Medicinal Chemistry, 2001.[9] Link

-

Chirik, P. J., et al. "Cobalt-catalyzed asymmetric hydrogenation of enamides enabled by single-electron reduction." Science, 2018.[10] Link

-

Organic Chemistry Portal. "Cyclopentanone Synthesis and Reductive Amination Protocols." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV‑1 Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. scispace.com [scispace.com]

- 5. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highly Enantioselective Hydrogenation of Cyclic Enamides Catalyzed by a Rh-PennPhos Catalyst [organic-chemistry.org]

- 9. medkoo.com [medkoo.com]

- 10. collaborate.princeton.edu [collaborate.princeton.edu]

Methodological & Application

Asymmetric Synthesis of (1R)-N-Boc-1-amino-2-cyclopentene: A Guide for Researchers and Drug Development Professionals

Introduction: The Significance of a Chiral Building Block

(1R)-N-Boc-1-amino-2-cyclopentene is a valuable chiral building block in medicinal chemistry and drug development. Its rigid cyclopentene scaffold, coupled with a stereodefined amine functionality, makes it a crucial component in the synthesis of a variety of biologically active molecules, most notably carbocyclic nucleoside analogues. These analogues, where the furanose ring of natural nucleosides is replaced by a cyclopentane or cyclopentene ring, exhibit enhanced metabolic stability towards enzymatic cleavage, leading to improved pharmacokinetic profiles.[1][2] Consequently, they are a cornerstone in the development of antiviral therapies, including those targeting HIV and other viruses.[3][4] The precise stereochemistry of the amino group is paramount for biological activity, making the enantioselective synthesis of this intermediate a critical challenge and a key focus of synthetic research. This guide provides a detailed overview of established and effective strategies for the asymmetric synthesis of (1R)-N-Boc-1-amino-2-cyclopentene, offering researchers the foundational knowledge to produce this vital synthetic intermediate with high enantiopurity.

Strategic Approaches to Asymmetric Synthesis

The synthesis of enantiomerically pure (1R)-N-Boc-1-amino-2-cyclopentene can be approached through several distinct strategies. The choice of a particular route will often depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific equipment and expertise available in the laboratory. This guide will focus on three prominent and well-validated methods:

-

Palladium-Catalyzed Asymmetric Allylic Amination (AAA): This method, often referred to as the Tsuji-Trost reaction, is a powerful tool for the enantioselective formation of carbon-nitrogen bonds.[1][5] It typically involves the reaction of a prochiral cyclopentene substrate bearing a leaving group with an amine nucleophile in the presence of a palladium catalyst and a chiral ligand.

-

Enzymatic Desymmetrization: This elegant strategy utilizes the stereoselectivity of enzymes to differentiate between two enantiotopic leaving groups on a meso or prochiral starting material. This approach can lead to very high enantiomeric excess (ee) under mild reaction conditions.

-

Lipase-Catalyzed Kinetic Resolution: In this classic method, a racemic mixture of N-Boc-1-amino-2-cyclopentene is subjected to an enzymatic reaction, typically an acylation, where one enantiomer reacts significantly faster than the other. This allows for the separation of the unreacted (and desired) (1R)-enantiomer from the acylated (1S)-enantiomer.

The following sections will delve into the theoretical underpinnings and practical execution of each of these methodologies, providing detailed protocols and insights into the critical parameters that govern their success.

Method 1: Palladium-Catalyzed Asymmetric Allylic Amination (Tsuji-Trost Reaction)

The Tsuji-Trost reaction is a cornerstone of modern asymmetric synthesis, enabling the enantioselective formation of allylic C-N bonds with high efficiency and predictability.[1][6] The key to achieving high enantioselectivity lies in the design of the chiral ligand that coordinates to the palladium center, thereby creating a chiral environment that dictates the facial selectivity of the nucleophilic attack.

Reaction Principle and Mechanism

The catalytic cycle of the Tsuji-Trost asymmetric allylic amination is a well-studied process. The reaction is initiated by the coordination of the palladium(0) catalyst to the double bond of the allylic substrate. Subsequent oxidative addition results in the departure of the leaving group and the formation of a symmetrical π-allylpalladium(II) complex. The chiral ligand, by binding to the palladium, creates a chiral pocket around this intermediate. The amine nucleophile then attacks one of the two enantiotopic termini of the π-allyl complex, leading to the formation of the desired product and regeneration of the palladium(0) catalyst. The enantioselectivity is determined by the ligand's ability to direct the nucleophilic attack to a specific face of the π-allyl intermediate. The (R,R)-Trost ligand, for instance, is known to effectively control the stereochemistry of this process.[7]

Figure 1: Catalytic cycle of the Tsuji-Trost asymmetric allylic amination.

Experimental Protocol: Asymmetric Allylic Amination

This protocol is adapted from established procedures for the asymmetric allylic amination of meso-cyclopent-2-ene-1,4-diyl diacetate using the (R,R)-Trost ligand.

Materials:

-

meso-Cyclopent-2-ene-1,4-diyl diacetate

-

Di-tert-butyl iminodicarboxylate (Boc₂NH)

-

Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃)

-

(1R,2R)-(+)-1,2-Diaminocyclohexane-N,N'-bis(2-diphenylphosphinobenzoyl) [(R,R)-Trost Ligand]

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Hexanes

-

Ethyl acetate

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve Pd₂(dba)₃·CHCl₃ (0.025 eq) and the (R,R)-Trost ligand (0.075 eq) in anhydrous DCM. Stir the solution at room temperature for 30 minutes to allow for complex formation.

-

Reaction Setup: In a separate flame-dried Schlenk flask, dissolve meso-cyclopent-2-ene-1,4-diyl diacetate (1.0 eq) and Boc₂NH (1.2 eq) in anhydrous DCM.

-

Reaction Initiation: Add the pre-formed catalyst solution to the reaction mixture via cannula.

-

Base Addition: Add triethylamine (2.5 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-